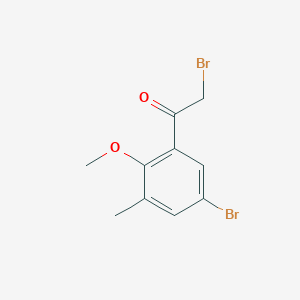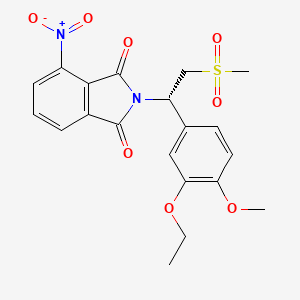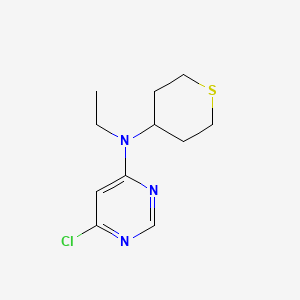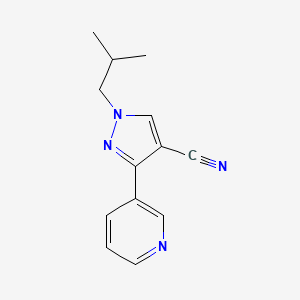
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group, a pyridinyl group, and a cyano group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with isobutylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with a suitable nitrile source to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
科学研究应用
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.
相似化合物的比较
Similar Compounds
- 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-ylmethanamine
- 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-ylmethanol
Uniqueness
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyano group, which can impart distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group or have different substituents.
属性
分子式 |
C13H14N4 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-3-pyridin-3-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,8H2,1-2H3 |
InChI 键 |
RLCVWLVKOLIAFE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


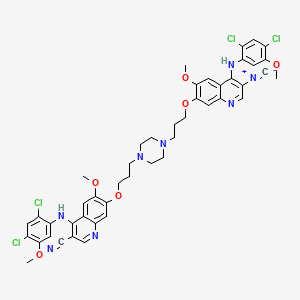

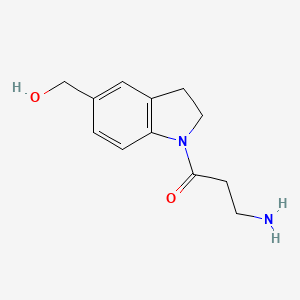
![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)

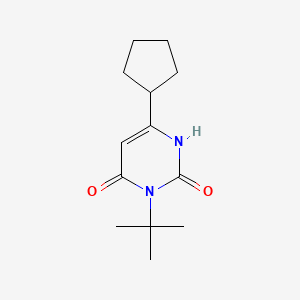
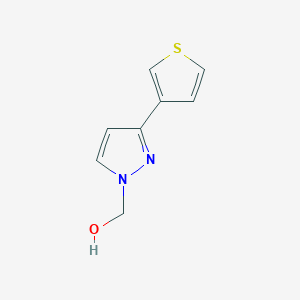
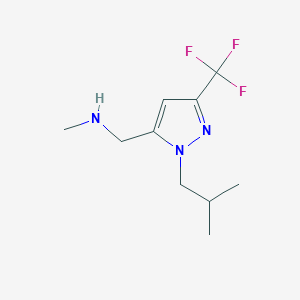
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)

